molecular formula C9H11BrClNO B2735473 7-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride CAS No. 2243512-41-4

7-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride

Katalognummer: B2735473
CAS-Nummer: 2243512-41-4
Molekulargewicht: 264.55
InChI-Schlüssel: ZWJSJJUFHOJSIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride is a halogenated tetrahydroisoquinoline derivative characterized by a hydroxyl group at position 6 and a bromine atom at position 7 of the isoquinoline scaffold. The hydrochloride salt enhances its stability and solubility for pharmacological applications.

Eigenschaften

IUPAC Name

7-bromo-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO.ClH/c10-8-3-7-5-11-2-1-6(7)4-9(8)12;/h3-4,11-12H,1-2,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJSJJUFHOJSIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=C(C=C21)O)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline followed by hydroxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetic acid or dichloromethane. The hydroxylation step can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives with different substituents.

Wissenschaftliche Forschungsanwendungen

7-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 7-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues: Substituent Variations

The following table highlights key structural differences and similarities with related compounds:

Compound Name Substituents (Position) Molecular Formula CAS Number Key Properties/Applications
7-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol HCl -Br (C7), -OH (C6) C₁₀H₁₂BrNO·HCl 2470439-39-3* Potential P-Glycoprotein modulation
7-Bromo-6-methoxy-THIQ HCl -Br (C7), -OCH₃ (C6) C₁₀H₁₂BrNO·HCl 2470439-39-3 Improved lipophilicity vs. hydroxyl
5-Methyl-THIQ-6-ol HCl -CH₃ (C5), -OH (C6) C₁₀H₁₄ClNO 2517811-59-3 Cytotoxicity screening
2-(4-Chlorophenyl)-1-isopropyl-THIQ-6-ol -ClPh (C2), -iPr (N1), -OH (C6) C₁₈H₂₁ClNO N/A Broad nuclear receptor inhibition
7-Bromo-THIQ HCl (no -OH) -Br (C7) C₉H₁₀BrN·HCl 220247-73-4 Intermediate in radiotracer synthesis

Functional Group Impact on Properties

  • Hydroxyl (-OH) vs.
  • Bromine vs. Chlorine/Methyl: Bromine’s larger atomic radius and electronegativity may enhance steric and electronic effects compared to chlorine or methyl groups, influencing receptor affinity and metabolic stability .

Physicochemical and Pharmacokinetic Properties

Property 7-Bromo-6-ol HCl 7-Bromo-6-methoxy HCl 5-Methyl-6-ol HCl
Molecular Weight (g/mol) 278.6 278.6 199.68
LogP (Predicted) ~1.5 ~2.0 ~0.8
Solubility Moderate (aqueous) High (organic) High (aqueous)
Stability Stable as HCl salt Stable Hygroscopic

Biologische Aktivität

7-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound has garnered interest in pharmaceutical research due to its potential therapeutic properties, particularly in the fields of neuropharmacology and cancer treatment. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₉H₁₀BrNO·HCl
  • CAS Number : 2243512-41-4
  • IUPAC Name : 7-bromo-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride

The biological activity of 7-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The presence of the bromine atom and hydroxyl group enhances its binding affinity and modulates several biochemical pathways. Notably, it has been studied for its potential as a selective inhibitor of butyrylcholinesterase (BChE), which is relevant in treating Alzheimer's disease.

Anticancer Properties

Research indicates that 7-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines while sparing normal cells. The compound's mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Neuroprotective Effects

The compound has shown promise in protecting neuronal cells from amyloid-beta (Aβ) induced toxicity. In a study assessing its protective effects on SH-SY5Y cells exposed to Aβ1-42, it was found to significantly enhance cell viability compared to untreated controls. This suggests potential applications in neurodegenerative diseases like Alzheimer's.

Research Findings and Case Studies

StudyFindings
Inhibition of BChE A study demonstrated that 7-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride inhibited BChE with an IC₅₀ value indicative of strong activity. This positions it as a candidate for Alzheimer's treatment due to its selectivity over acetylcholinesterase (AChE) .
Neuroprotection In vitro experiments revealed that the compound protected SH-SY5Y cells from Aβ-induced toxicity by enhancing cell viability significantly compared to controls .
Anticancer Activity The compound was tested against various cancer cell lines where it induced apoptosis and inhibited proliferation through modulation of specific signaling pathways .

Comparative Analysis with Similar Compounds

CompoundStructureBiological Activity
1,2,3,4-TetrahydroisoquinolineLacks bromine and hydroxyl groupsLimited biological activity compared to derivatives
7-Bromo-1,2,3,4-tetrahydroisoquinolineSimilar structure but without hydroxyl groupModerate activity; less potent than the hydrochloride form
6-Hydroxy-1,2,3,4-tetrahydroisoquinolineLacks bromine atomExhibits some neuroprotective effects but less potent than the target compound

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 7-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves bromination of a preformed tetrahydroisoquinoline scaffold. For example, bromine substitution at the 7-position can be achieved via electrophilic aromatic bromination under controlled acidic conditions (e.g., HBr/AcOH). Purification via recrystallization or reverse-phase HPLC is critical to achieve ≥95% purity, as demonstrated for structurally related brominated tetrahydroisoquinolines . Optimization of reaction stoichiometry and temperature minimizes side products like di-brominated analogs.

Q. Which analytical techniques are most effective for verifying the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns (e.g., bromine's characteristic doublet). 1^1H and 13^{13}C NMR are essential for positional assignment of substituents, particularly distinguishing the 6-hydroxy and 7-bromo groups. Purity assessment via HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is recommended, as applied to deuterated isoquinoline derivatives .

Q. What are the stability considerations for handling and storing this compound?

  • Methodological Answer : The compound should be stored in a desiccator at –20°C under inert gas (argon) to prevent degradation of the hydroxyl and amine groups. Stability tests under varying pH (e.g., 2–9) and temperature (25–60°C) should be conducted, referencing protocols for analogous hydrochlorides . Avoid prolonged exposure to light due to potential bromine-labilizing effects.

Advanced Research Questions

Q. How does the position of bromine substitution (6 vs. 7) influence reactivity in cross-coupling reactions?

  • Methodological Answer : The 7-bromo group may exhibit enhanced reactivity in Suzuki-Miyaura couplings compared to 6-substituted analogs due to steric and electronic effects. For example, steric hindrance near the hydroxyl group at position 6 could slow transmetallation. Comparative studies using Pd catalysts (e.g., Pd(PPh3_3)4_4) and arylboronic acids can quantify coupling efficiency, as shown for fluoro- and chloro-substituted tetrahydroisoquinolines .

Q. What computational approaches predict the binding affinity of this compound to neurotransmitter receptors?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with targets like dopamine receptors. Key parameters include the hydroxyl group’s hydrogen-bonding capacity and bromine’s hydrophobic interactions. Validation against experimental IC50_{50} values from radioligand assays (e.g., using 3^3H-spiperone for D2 receptors) is critical, as applied to structurally related modulators .

Q. How can contradictory biological activity data for halogenated tetrahydroisoquinolines be resolved?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell type, receptor isoform). Standardize protocols using reference compounds (e.g., 6,7-dimethoxy analogs) and validate purity via orthogonal methods (HPLC, NMR). Meta-analysis of structure-activity relationships (SAR) across halogenated derivatives can identify confounding factors, such as off-target effects from trace impurities .

Q. What role does the hydrochloride counterion play in modulating solubility and bioavailability?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility via protonation of the amine group. Comparative studies with freebase or other salts (e.g., hydrobromide) should measure logP (octanol/water) and dissolution rates. Pharmacokinetic profiling in rodent models can correlate salt form with oral bioavailability, as demonstrated for hydrobromide salts of related isoquinolines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.